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Get Quote

Executive Summary
2-Bromooctadecanal (CAS: 56599-95-2), an α -bromoaldehyde, is a highly reactive lipid

intermediate with profound implications in both synthetic organic chemistry and biological

lipidomics[1]. In biological systems, it is generated via the myeloperoxidase (MPO) pathway,

where hypobromous acid (HOBr) targets the vinyl ether bonds of plasmalogens during

oxidative stress[2]. In synthetic applications, its bifunctional nature—comprising an electrophilic

aldehyde and an adjacent α -halogen—makes it a versatile precursor for thiazole synthesis,

acetalization, and complex lipid engineering.

This whitepaper provides an authoritative, self-validating framework for the synthesis,

purification, and spectroscopic characterization (NMR, IR, MS) of 2-bromooctadecanal,
designed for researchers and drug development professionals.
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The causality behind the interest in 2-bromooctadecanal stems from its role as a biomarker

for neutrophil-driven oxidative stress. 2 catalyzes the formation of HOBr, which selectively

attacks the electron-rich vinyl ether linkage of plasmalogens (abundant in cardiovascular and

neural tissues)[2]. This electrophilic addition and subsequent cleavage yield 2-bromo fatty

aldehydes, including 2-bromooctadecanal.
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Biochemical pathway of MPO-mediated 2-bromooctadecanal generation from plasmalogens.
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Spectroscopic Data Analysis
Accurate structural elucidation of 2-bromooctadecanal relies on identifying the distinct

electronic effects of the α -bromine atom. The high electronegativity of bromine induces strong

inductive electron withdrawal (-I effect), which deshields adjacent nuclei and alters vibrational

force constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR, the α -proton is the critical diagnostic handle. Situated between a carbonyl group

and a bromine atom, it experiences severe deshielding. Furthermore, it couples with the

adjacent aldehyde proton, resulting in a characteristic splitting pattern[3].

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3​)
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Shift (ppm) Nucleus Multiplicity Integration Assignment
Causality /
Rationale

~9.45 1H
Doublet (

J=3.5 Hz)
1H

Aldehyde (-

CHO)

Deshielded

by carbonyl π

-system; split

by the

adjacent α -

proton.

~4.25 1H
Doublet of

triplets
1H

α -Proton (-

CHBr-)

Strong -I

effect from Br

pulls electron

density,

shifting the

peak

downfield.

~1.95 1H Multiplet 2H
β -Protons (-

CH 2​-)

Mild

deshielding

from the

adjacent

chiral carbon

bearing the

halogen.

1.2 - 1.5 1H Multiplet 28H
Aliphatic

Chain

Standard

resonance for

long-chain

saturated

methylene

groups.

192.5 13C Singlet 1C
Carbonyl

(C=O)

Characteristic

highly

deshielded

aldehyde

carbon.
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54.2 13C Singlet 1C
α -Carbon (C-

Br)

Shifted

downfield

relative to

standard

alkanes due

to C-Br bond

polarization.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The 3 of 2-bromooctadecanal is dominated by the carbonyl stretch[3]. The presence of the α -

halogen suppresses the resonance contribution of the carbonyl, increasing the double-bond

character and shifting the C=O stretch to a slightly higher wavenumber compared to

unhalogenated octadecanal.

Table 2: Key FT-IR Vibrational Modes (ATR)
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Wavenumber (
cm−1 )

Intensity Mode
Structural
Significance

~1730 Strong C=O Stretch

Indicates the aldehyde

carbonyl; shifted

slightly higher due to

α -Br.

2920, 2850 Strong C−H Stretch

Asymmetric and

symmetric stretching

of the long aliphatic

lipid tail.

~2720 Weak C−H Aldehyde

Fermi resonance

overtone

characteristic of the

formyl group.

~580 Medium C−Br Stretch

Confirms the

successful

halogenation of the

hydrocarbon

backbone.

Gas Chromatography-Mass Spectrometry (GC-MS)
Under electron ionization (EI, 70 eV), 2-bromooctadecanal exhibits a highly diagnostic

fragmentation pattern[1]. The most definitive feature is the isotopic signature of bromine ( 79Br

and 81Br in a ~1:1 ratio), which produces a distinct M+ and M+2 doublet.

Table 3: GC-MS Fragmentation Peaks
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m/z Ratio
Relative
Abundance

Fragment Identity
Fragmentation
Causality

346 / 348 Low [M]+ / [M+2]+

Molecular ion doublet

confirming the C18​

H35​BrO formula and

Br isotopes[1].

317 / 319 Medium [M−29]+

α -cleavage resulting

in the loss of the

formyl radical ( ⋅CHO

).

267 Medium [M−Br]+

Homolytic cleavage of

the weak C-Br bond,

leaving an aldehyde

carbocation.

43, 57 Base Peak (100%) [C3​H7​]+ , [C4​H9​]+

Extremely stable

aliphatic carbocations

typical of long-chain

lipid fragmentation[1].

Experimental Methodology
Self-Validating Synthesis Protocol
To synthesize 2-bromooctadecanal with high α -selectivity and minimal over-bromination, an

organocatalytic approach using N-Bromosuccinimide (NBS) and L-proline is recommended.

Step-by-Step Procedure:

Initiation: Dissolve 1.0 eq of octadecanal in anhydrous dichloromethane (DCM) under an

argon atmosphere.

Catalysis: Add 0.1 eq of L-proline. Causality: The secondary amine of L-proline condenses

with the aldehyde to form a reactive enamine intermediate, raising the HOMO energy and

directing the bromination exclusively to the α -carbon.
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Bromination: Cool the reaction to 0°C. Slowly add 1.05 eq of NBS. The enamine attacks the

electrophilic bromine of NBS.

Hydrolysis: Quench the reaction with water after 2 hours. The iminium intermediate

hydrolyzes, regenerating the L-proline catalyst and releasing the crude 2-
bromooctadecanal.

Validation Checkpoint: Take a 10 μL aliquot for GC-MS. Self-Validation: The reaction is

complete when the octadecanal peak (m/z 268) is entirely replaced by the 2-
bromooctadecanal doublet (m/z 346/348)[1].

Purification and Sample Preparation
Chromatography: Purify via silica gel flash chromatography using a gradient of Hexane/Ethyl

Acetate (98:2). α -Bromoaldehydes are sensitive to prolonged exposure to silica; perform this

step rapidly.

Storage: Store purified 2-bromooctadecanal at -20°C under argon to prevent auto-oxidation

to 2-bromooctadecanoic acid.
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Synthetic workflow and spectroscopic validation of 2-bromooctadecanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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